Core Compound Identity and Physicochemical Properties
Core Compound Identity and Physicochemical Properties
An In-depth Technical Guide to 2-Chloro-3,4-dimethoxybenzoic Acid
This guide provides a comprehensive technical overview of 2-Chloro-3,4-dimethoxybenzoic acid (CAS No: 52009-53-7), a key organic intermediate. Tailored for researchers, chemists, and professionals in drug development, this document delves into the compound's properties, synthesis, analytical characterization, applications, and safety protocols, grounding all information in established scientific principles.
2-Chloro-3,4-dimethoxybenzoic acid is a polysubstituted aromatic carboxylic acid. The presence of a chlorine atom and two methoxy groups on the benzoic acid scaffold makes it a versatile building block in organic synthesis. The electronic properties of the ring are significantly influenced by the interplay between the electron-donating methoxy groups and the electron-withdrawing, ortho-directing chlorine atom and meta-directing carboxylic acid group.
This specific substitution pattern is of particular interest in the synthesis of complex pharmaceutical agents. The compound's key identifiers and physical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 52009-53-7 | [1][2] |
| Molecular Formula | C₉H₉ClO₄ | [1] |
| Molecular Weight | 216.62 g/mol | [2] |
| IUPAC Name | 2-chloro-3,4-dimethoxybenzoic acid | [1] |
| Appearance | Solid, typically a white or off-white powder | [2] |
| Melting Point | 200-204 °C | [2] |
| Purity | Commonly available at ≥97% | [1][2] |
| SMILES String | COC1=CC=C(C(=O)O)C(Cl)=C1OC | [1] |
| InChI Key | YSEIYOHXERRMNN-UHFFFAOYSA-N | [2] |
Analytical Characterization Profile
| Technique | Predicted Signature | Rationale |
| ¹H NMR | ~13 ppm (s, 1H) : Carboxylic acid proton. ~7.6 ppm (d, 1H) & ~7.1 ppm (d, 1H) : Aromatic protons (H-6 and H-5), exhibiting an AX coupling pattern. ~3.9 ppm (s, 3H) & ~3.8 ppm (s, 3H) : Two distinct methoxy group protons. | The acidic proton is typically deshielded. The aromatic protons are on adjacent carbons, leading to doublet splitting. The two methoxy groups are in different chemical environments and should appear as separate singlets. |
| ¹³C NMR | ~167 ppm : Carboxylic acid carbonyl carbon. ~150-155 ppm : Aromatic carbons attached to methoxy groups (C-3, C-4). ~120-130 ppm : Other aromatic carbons (C-1, C-2, C-5, C-6). ~56 ppm : Methoxy carbons. | Chemical shifts are based on standard values for substituted benzoic acids. The carbons bonded to electronegative oxygen atoms (C-3, C-4) will be significantly downfield. |
| Infrared (IR) | ~2500-3300 cm⁻¹ (broad) : O-H stretch of the carboxylic acid. ~1700 cm⁻¹ (strong) : C=O stretch of the carbonyl group. ~1250 cm⁻¹ & ~1020 cm⁻¹ : Asymmetric and symmetric C-O-C stretches of the methoxy groups. ~700-800 cm⁻¹ : C-Cl stretch. | These absorption bands are characteristic of the compound's key functional groups and provide a reliable fingerprint for identification. |
| Mass Spec. (MS) | M⁺ at m/z 216/218 : Molecular ion peak showing the characteristic 3:1 isotopic pattern for chlorine. Key Fragments : Loss of •OH (m/z 199/201), loss of •OCH₃ (m/z 185/187), and loss of •COOH (m/z 171/173). | The isotopic signature of chlorine is a definitive marker. Fragmentation patterns will involve the loss of stable functional groups from the parent molecule. |
Synthesis and Mechanistic Considerations
The most direct synthetic route to 2-Chloro-3,4-dimethoxybenzoic acid is the electrophilic chlorination of its readily available precursor, 3,4-dimethoxybenzoic acid (veratric acid).
Mechanistic Insight
The reaction proceeds via electrophilic aromatic substitution. The two methoxy groups are strong activating, ortho-, para-directing groups. The carboxylic acid group is a deactivating, meta-directing group.
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Directing Effects : The methoxy group at C-3 directs incoming electrophiles to the C-2 (ortho) and C-6 (ortho) positions. The methoxy group at C-4 directs to the C-5 (ortho) and C-2 (meta, less influential) positions.
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Regioselectivity : The C-2 position is activated (ortho to one methoxy group) but also sterically hindered. The C-5 position is highly activated (ortho to one methoxy, para to the other). The C-6 position is also activated (ortho to one methoxy).
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Challenge : This complex interplay means that the reaction can yield a mixture of isomers, primarily the 2-chloro, 5-chloro, and 6-chloro derivatives. Studies on similar systems have shown that chlorination of veratric acid derivatives can lead to side products.[7][8] Therefore, careful control of reaction conditions and robust purification methods are essential to isolate the desired 2-chloro isomer.
Caption: Synthetic workflow for 2-Chloro-3,4-dimethoxybenzoic acid.
Representative Experimental Protocol
This protocol is a representative method based on standard organic chemistry principles and should be optimized for specific laboratory conditions.
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Dissolution : In a three-necked flask equipped with a stirrer and dropping funnel, dissolve 3,4-dimethoxybenzoic acid (1.0 eq.) in glacial acetic acid.
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Chlorination : Cool the solution in an ice bath. Slowly add a solution of sulfuryl chloride (SO₂Cl₂, 1.1 eq.) in acetic acid dropwise, maintaining the temperature below 10 °C.
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Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup : Carefully pour the reaction mixture into ice-water. The crude product will precipitate.
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Isolation : Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid.
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Purification : The crude solid contains a mixture of isomers. Purify the desired 2-Chloro-3,4-dimethoxybenzoic acid by fractional recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel. The identity and purity of the final product must be confirmed by the analytical methods described in Section 2.
Applications in Advanced Organic Synthesis
2-Chloro-3,4-dimethoxybenzoic acid is not a final drug product but a crucial intermediate. Its value lies in its combination of functional groups that can be selectively manipulated to build more complex molecular architectures.
Role as a Pharmaceutical Building Block
This compound and its derivatives are structurally related to key intermediates used in the synthesis of cardiovascular drugs, most notably Ivabradine .[9][10] Ivabradine features a benzocyclobutane core, which can be synthesized from precursors with the dimethoxy substitution pattern. The functional groups on 2-Chloro-3,4-dimethoxybenzoic acid allow for the necessary transformations to construct such complex scaffolds.
Caption: Logical pathway from building block to pharmaceutical agent.
Key Chemical Transformations
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Carboxylic Acid Modifications : The -COOH group is a versatile handle.
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Reduction : It can be reduced to a primary alcohol (-CH₂OH) using reducing agents like borane (BH₃) or lithium aluminum hydride (LiAlH₄). This alcohol can then be used in ether synthesis or converted to a leaving group for nucleophilic substitution.
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Acyl Chloride Formation : Reaction with thionyl chloride (SOCl₂) or oxalyl chloride converts the acid to a highly reactive acyl chloride (-COCl), which is a precursor for esters and amides.
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Amidation : Direct coupling with amines using reagents like DCC or EDC forms amides, a common linkage in bioactive molecules.[11]
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Chloro Substituent Chemistry : The chlorine atom can potentially be used in cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon bonds, although this application requires further investigation for this specific substrate. It also influences the electronic nature of the ring, which can affect the reactivity of other positions.
Safety, Handling, and Storage
As a laboratory chemical, 2-Chloro-3,4-dimethoxybenzoic acid must be handled with appropriate care. The following information is summarized from available Safety Data Sheets (SDS).[7][9][12]
| Parameter | Guideline |
| GHS Hazards | Warning . H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[9] |
| Pictograms | GHS07 (Exclamation Mark) |
| Precautions | Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[9] |
| First Aid | Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][12] Skin : Wash with plenty of soap and water. If irritation occurs, get medical advice.[9][12] Inhalation : Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9][12] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Recommended storage temperature is 0-8 °C.[1] |
| Incompatibilities | Strong oxidizing agents, strong reducing agents.[12] |
References
-
Gisle, A., & Le-Huy, H. T. (1999). Fine Chemicals from Lignosulfonates. 2. Synthesis of Veratric Acid from Acetovanillon. Organic Process Research & Development, 3(4), 263-267. [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
Peglion, J. L., Dessinges, A., & Serkiz, B. (n.d.). IVABRADINE SYNTHESIS PROCEDURE... PubChem Patent AR-075977-A1. [Link]
- Egis Gyogyszergyar Zrt. (2013). Industrial process for the synthesis of ivabradine hydrobromide salt.
-
Gisle, A., & Le-Huy, H. T. (1999). Fine Chemicals from Lignosulfonates. 2. Synthesis of Veratric Acid from Acetovanillon. Organic Process Research & Development. [Link]
-
PubChem. (n.d.). 2-Chloro-3,4-dimethoxybenzoic acid. [Link]
- Sun, H., et al. (2018). Preparation method of high-purity ivabradine hydrochloride.
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 3,4-dimethoxy-. NIST Chemistry WebBook. [Link]
- Zhang, Y. (n.d.). Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
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